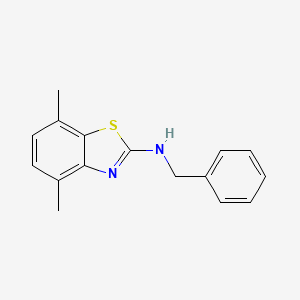

N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-8-9-12(2)15-14(11)18-16(19-15)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCRAPKCWWRGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Typical Reaction Scheme

- Starting Material: 4,7-dimethyl-1,3-benzothiazol-2-amine

- Alkylating Agent: Benzyl chloride

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Conditions: Reflux or elevated temperature under stirring

- Purification: Recrystallization or chromatographic techniques to obtain high purity product

This reaction proceeds via nucleophilic substitution where the amine nitrogen attacks the benzyl chloride, displacing chloride and forming the N-benzyl derivative.

Detailed Reaction Conditions and Optimization

From the synthesis data provided by Vulcanchem (2023), the preparation is conducted under the following optimized conditions:

| Parameter | Details |

|---|---|

| Reactants | 4,7-dimethyl-1,3-benzothiazol-2-amine and benzyl chloride |

| Base | NaOH or K2CO3 |

| Solvent | DMF or DCM |

| Temperature | Reflux conditions (typically 80–140 °C depending on solvent) |

| Reaction Time | Several hours (commonly 4–24 h) |

| Purification Method | Recrystallization or column chromatography |

| Yield | High yields reported (typically >80%) |

This method ensures selective mono-N-benzylation without over-alkylation or side reactions, attributed to controlled stoichiometry and reaction monitoring.

Alternative Catalyst- and Additive-Free Synthesis via One-Pot Reaction

A novel and environmentally friendly synthetic method reported in ACS Omega (2020) describes a catalyst- and additive-free approach to synthesize 2-substituted benzothiazoles, including benzyl-substituted derivatives, using a three-component one-pot reaction:

- Reactants: Aromatic amines (e.g., benzylamine), 2-aminothiophenol derivatives (or equivalents), and elemental sulfur

- Solvent: Dimethyl sulfoxide (DMSO)

- Conditions: Heating at 140 °C under nitrogen atmosphere for ~22 hours

- Mechanism: Involves double C–S bond formation and C–N bond formation via cleavage of C–N and C–H bonds; DMSO acts as an oxidant facilitating cyclization

Key Reaction Data from Optimization Studies

| Entry | Sulfur Equiv. | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3 | DMSO | 83 | Standard condition |

| 2 | 3 | DMF | 14 | Lower yield |

| 3 | 3 | NMP | 38 | Moderate yield |

| 8 | 3 | DMSO | 90 | Optimized reactant ratios |

| 11 | 3 | DMSO | 64 | Lower temperature (120 °C) |

- Optimal conditions: 0.2 mmol aromatic amine, 0.4 mmol benzylamine, 0.075 mmol sulfur in 2 mL DMSO at 140 °C for 22 h under nitrogen atmosphere.

- This method avoids the use of metal catalysts or halogenated substrates, making it greener and potentially scalable.

Comparative Analysis of Preparation Methods

| Aspect | N-Alkylation with Benzyl Chloride | Catalyst-Free One-Pot Reaction |

|---|---|---|

| Starting Materials | 4,7-dimethylbenzothiazol-2-amine + benzyl chloride | Aromatic amines + benzylamine + elemental sulfur |

| Catalysts/Additives | Base (NaOH, K2CO3), organic solvents | None |

| Solvent | DMF, DCM | DMSO |

| Temperature | Reflux (80–140 °C) | 140 °C |

| Reaction Time | Several hours (4–24 h) | ~22 hours |

| Yield | Typically >80% | Up to 90% |

| Environmental Impact | Use of halogenated alkylating agents and solvents | Green chemistry approach, no metal catalysts |

| Purification | Recrystallization or chromatography | Standard isolation techniques |

| Scalability | Well-established, industrially feasible | Promising for scale-up with mild conditions |

Research Findings and Mechanistic Insights

The N-alkylation method is a classical nucleophilic substitution reaction that is well-understood and widely applied for benzothiazole derivatives. The reaction selectivity is controlled by stoichiometry and reaction conditions to avoid polyalkylation.

The catalyst- and additive-free method represents an innovative synthetic strategy that leverages elemental sulfur and amines to construct benzothiazole rings and simultaneously introduce the benzyl substituent. The key role of DMSO as an oxidant facilitates the cyclization step without external catalysts. This method also allows for diverse substitutions on the benzylamine, enabling structural variations.

Electron-donating groups on benzylamine substrates tend to increase reaction yields, while steric hindrance has a less pronounced effect, indicating good substrate tolerance.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Alkylation with Benzyl Chloride | 4,7-dimethylbenzothiazol-2-amine, benzyl chloride, base | Reflux in DMF/DCM, several hours | >80 | Simple, high yield, scalable | Uses halogenated reagents |

| Catalyst-Free One-Pot Reaction | Aromatic amine, benzylamine, elemental sulfur, DMSO | 140 °C, 22 h, N2 atmosphere | Up to 90 | Green, no catalyst, broad scope | Longer reaction time |

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted benzothiazole derivatives

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block : N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine serves as a versatile building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry.

2. Biology

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. For example:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 - Anticancer Properties : this compound has been evaluated for its cytotoxic effects on cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action A549 (Lung Cancer) 12.5 Induction of apoptosis via caspase activation WM115 (Melanoma) 15.0 DNA damage and cell cycle arrest

3. Medicine

- Therapeutic Agent : The compound is being explored for its potential as a therapeutic agent due to its ability to interact with biological targets like DprE1, an enzyme crucial for mycobacterial cell wall synthesis. Inhibition of DprE1 disrupts arabinogalactan biosynthesis, leading to bacterial cell death .

4. Industry

- Dyes and Pigments : It is utilized in developing dyes and pigments due to its chemical stability and reactivity.

Study on Anticancer Activity

A preclinical study investigated the effects of this compound on A549 lung cancer cells. Treatment with varying concentrations over 48 hours resulted in a significant reduction in cell viability and induction of apoptosis.

Antibacterial Screening

Another study assessed the antibacterial properties against clinical isolates of Staphylococcus aureus. The compound exhibited significant inhibitory effects compared to standard antibiotics.

Wirkmechanismus

The mechanism of action of N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine, we compare it with structurally analogous benzothiazol-2-amine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Benzothiazol-2-amine Derivatives

Key Insights from Comparison

Substituent Effects on Lipophilicity :

- The methyl groups in this compound increase its lipophilicity compared to the methoxy-substituted analog (C₁₄H₂₁N₃O₂S), which has higher water solubility due to polar oxygen atoms .

- The benzyl group enhances membrane permeability, making it more suitable for central nervous system (CNS) targeting compared to the furan-containing derivative (C₁₅H₁₅N₃OS), which may exhibit better solubility but reduced blood-brain barrier penetration .

In contrast, methyl groups in the target compound are electron-donating, stabilizing the aromatic ring and influencing metabolic stability .

Biological Activity :

- The 4,5-dimethyl analog (C₉H₁₀N₂S) has been evaluated for anticancer activity against colon cancer cell lines (HCT-116, HCT15, HT29), suggesting that methyl substituents at specific positions are critical for cytotoxicity .

- Methoxy groups in C₁₄H₂₁N₃O₂S correlate with antimicrobial properties, likely due to hydrogen bonding with bacterial targets .

Synthetic Accessibility :

- N-Benzyl derivatives are typically synthesized via nucleophilic substitution reactions between benzothiazol-2-amines and benzyl halides . For example, N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine (CAS 748777-75-5) is prepared using similar methodologies .

Crystallographic and Stability Data

- The crystal structure of N-(4-methoxybenzyl)benzo[d]thiazol-2-amine (C₁₅H₁₄N₂OS) reveals a planar benzothiazole ring with a dihedral angle of 85.2° between the benzyl and benzothiazole moieties, suggesting steric hindrance in the target compound may influence packing efficiency .

- Stability: Methyl-substituted benzothiazoles generally exhibit higher thermal stability compared to halogenated analogs due to reduced electronegativity .

Biologische Aktivität

N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its potential as an antimicrobial and anticancer agent, along with relevant research findings and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound is characterized by a benzothiazole ring substituted with both a benzyl group and two methyl groups. The synthesis typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with benzyl chloride under basic conditions.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Anticancer Properties : Recent studies have demonstrated its cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : The compound has shown promising results against bacterial strains, indicating potential use in treating infections.

Anticancer Properties

The anticancer activity of this compound has been evaluated in several studies. Here are notable findings:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| WM115 (Melanoma) | 15.0 | DNA damage and cell cycle arrest |

These IC50 values indicate the concentration needed to inhibit 50% of cell viability after a specified exposure time. The mechanisms involve apoptosis induction and DNA damage assessment through various assays, such as the EpiQuick in situ DNA damage assay kit .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It primarily targets DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), an essential enzyme in the biosynthesis of arabinogalactan in mycobacterial cell walls. By inhibiting DprE1, the compound disrupts the integrity of the bacterial cell wall, leading to bacterial death .

Study on Anticancer Activity

In a study assessing various benzothiazole derivatives, this compound was found to have significant cytotoxic effects on cancer cell lines. Flow cytometry analysis indicated that it induced apoptosis in MCF-7 cells by increasing caspase 3/7 activity .

Study on Antimicrobial Efficacy

A comparative study highlighted that this compound exhibited better antimicrobial activity than several standard antibiotics against specific bacterial strains. The compound's enhanced lipophilicity due to the benzyl group likely contributes to its improved bioavailability .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Specific Targets : The compound interacts with enzymes or receptors within biological systems.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.

- Inhibition of Bacterial Growth : By targeting DprE1 in mycobacteria, it disrupts essential biosynthetic pathways.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzothiazol-2-amine derivatives typically involves nucleophilic substitution or condensation reactions. For example, reacting 6-methoxy-1,3-benzothiazol-2-amine with adamantylacetyl imidazole in chloroform under reflux conditions (6–8 hours) can yield structurally similar compounds . Key optimization steps include:

- Solvent selection : Chloroform or ethanol for reflux (high dielectric constant solvents improve reaction rates).

- Temperature control : Maintain reflux temperatures (~60–80°C) to avoid side reactions.

- Purification : Crystallization from 80% ethanol enhances purity .

- Yield improvement : Stoichiometric excess of one reagent (e.g., 10–15% molar excess) can drive the reaction to completion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Identify aromatic protons (δ 6.5–8.2 ppm for benzothiazole and benzyl groups) and methyl/methylene groups (δ 2.6–3.8 ppm). Splitting patterns help confirm substitution positions .

- IR spectroscopy : Detect N–H stretches (~3178 cm⁻¹) and C=N/C–S vibrations (1604–1668 cm⁻¹) .

- Mass spectrometry (FABMS) : Confirm molecular ion peaks (e.g., m/z 466 for a similar compound) and fragmentation patterns .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can researchers address solubility challenges during purification?

Methodological Answer:

- Solvent screening : Use ethanol-water mixtures for recrystallization, adjusting ratios (e.g., 70–80% ethanol) to balance solubility and yield .

- Gradient cooling : Slowly reduce temperature post-reflux to promote crystal formation.

- Chromatography : Employ silica gel column chromatography with chloroform:methanol (9:1) for polar impurities .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?

Methodological Answer:

-

X-ray diffraction : Use SHELXL for refinement, leveraging high-resolution data (d-spacing < 1.0 Å) to resolve hydrogen bonding (e.g., N–H⋯N interactions) and conformational flexibility .

-

Space group assignment : Triclinic (P1) or monoclinic systems are common for benzothiazole derivatives.

-

Hydrogen bonding analysis : Identify classical (N–H⋯N) and non-classical (C–H⋯O) interactions to map supramolecular packing .

Example Data Table (Hypothetical):Parameter Value Space group P1 Z’ (molecules) 2 R factor <0.05 H-bond length 2.8–3.0 Å

Q. How can density functional theory (DFT) complement experimental data for this compound?

Methodological Answer:

- Geometry optimization : Compare calculated bond lengths/angles (e.g., B3LYP/6-31G* level) with X-ray data to validate accuracy .

- Electronic properties : Compute HOMO-LUMO gaps to predict reactivity (e.g., charge transfer interactions in biological systems).

- Vibrational spectra : Simulate IR frequencies and correlate with experimental peaks to assign modes (e.g., C–S stretch at ~693 cm⁻¹) .

Q. What experimental designs are optimal for evaluating anticancer activity in vitro?

Methodological Answer:

- Cell line selection : Use colon cancer lines (HCT-116, HT29) for IC50 determination via MTT assays .

- Dose-response curves : Test concentrations from 1–100 µM, with positive controls (e.g., 5-fluorouracil).

- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .

- SAR analysis : Modify substituents (e.g., benzyl or methyl groups) to correlate structural features with activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines, incubation times (e.g., 48 hours), and solvent controls (DMSO ≤0.1%) .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility (p < 0.05).

- Meta-analysis : Compare data across publications, focusing on structural analogs (e.g., 2-aminothiazoles) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.